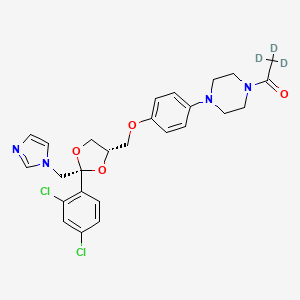

Ketoconazole-D3

Description

Properties

IUPAC Name |

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-SIULDFEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ketoconazole-D3 (CAS 1217766-70-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Ketoconazole-D3, a deuterated analog of the broad-spectrum antifungal agent Ketoconazole. This document is intended to serve as a technical resource for professionals in research, analytical chemistry, and pharmaceutical development, offering insights into its synthesis, characterization, and applications, with a particular focus on its role as an internal standard in pharmacokinetic and metabolic studies.

Introduction: The Significance of Deuterated Standards

Ketoconazole-D3 (CAS 1217766-70-5) is a stable isotope-labeled version of Ketoconazole, where three hydrogen atoms on the acetyl group have been replaced with deuterium.[1][2] This isotopic substitution is a powerful tool in analytical chemistry, particularly in mass spectrometry-based quantification. The key advantage of using a deuterated analog as an internal standard lies in its near-identical chemical and physical behavior to the parent compound, while being distinguishable by its mass-to-charge ratio (m/z).[3] This allows for precise and accurate quantification of Ketoconazole in complex biological matrices by correcting for variations in sample preparation and instrument response.[1][2]

The parent compound, Ketoconazole, is a synthetic imidazole antifungal agent that inhibits the fungal cytochrome P450 isoform CYP51, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][4] It also exhibits inhibitory effects on human cytochrome P450 enzymes, notably CYP3A4.[4] Understanding the pharmacokinetics and metabolism of Ketoconazole is crucial for its therapeutic use and for studying drug-drug interactions.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1217766-70-5 | [1] |

| Molecular Formula | C₂₆H₂₅D₃Cl₂N₄O₄ | [1] |

| Molecular Weight | 534.45 g/mol | [1] |

| IUPAC Name | cis-1-acetyl-d3-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | [2] |

| Synonyms | rel-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d3; (+/-)-Ketocozole-d3; Nizoral-d3 | [2] |

| Appearance | Solid | [4][5] |

| Solubility | Slightly soluble in chloroform and methanol. | [4][5] |

| Storage | -20°C or 2-8°C Refrigerator | [5][6] |

| Shipping Conditions | Ambient | [6] |

| Purity | ≥98% (Ketoconazole) | [5] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [5] |

Note: Some physical properties are based on the non-deuterated form of Ketoconazole and are expected to be very similar for the D3 analog.

Synthesis and Structural Elucidation

General Synthetic Approach

While a specific, detailed protocol for the synthesis of Ketoconazole-D3 is not widely published in peer-reviewed literature, the general approach involves the acylation of the piperazine nitrogen of a suitable Ketoconazole precursor with a deuterated acetylating agent. The synthesis of the core Ketoconazole structure is a multi-step process. A plausible final step for the introduction of the deuterium label is illustrated below.

Caption: General schematic for the final step in the synthesis of Ketoconazole-D3.

The synthesis of the non-deuterated Ketoconazole typically involves the condensation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with a reactive derivative of (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol. The deuterated acetyl group is introduced by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the final acylation step.

Structural Characterization

The identity and purity of Ketoconazole-D3 are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. In the mass spectrum of Ketoconazole-D3, the molecular ion peak will be observed at an m/z value that is 3 units higher than that of non-deuterated Ketoconazole due to the presence of three deuterium atoms.

-

Expected Molecular Ion [M+H]⁺ for Ketoconazole: ~531.15 m/z

-

Expected Molecular Ion [M+H]⁺ for Ketoconazole-D3: ~534.17 m/z

Fragmentation patterns in MS/MS analysis can further confirm the location of the deuterium label on the acetyl group.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Ketoconazole-D3 will be very similar to that of Ketoconazole, with the notable absence of the singlet corresponding to the acetyl methyl protons. This provides definitive evidence of successful deuteration at the intended position.

-

¹³C NMR: The carbon NMR spectrum will also be nearly identical to the parent compound. The carbon of the deuterated methyl group will exhibit a multiplet signal due to coupling with deuterium (a triplet of triplets in its most resolved form) and will be shifted slightly upfield compared to the corresponding signal in the non-deuterated compound.

Applications in Research and Development

The primary application of Ketoconazole-D3 is as an internal standard for the quantification of Ketoconazole in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][4]

Pharmacokinetic Studies

In pharmacokinetic studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug. By adding a known amount of Ketoconazole-D3 to each biological sample (e.g., plasma, urine) before processing, any loss of the analyte (Ketoconazole) during extraction and analysis can be corrected for, leading to highly accurate concentration measurements.[7]

Therapeutic Drug Monitoring

For drugs with a narrow therapeutic index, monitoring their concentration in a patient's bloodstream is crucial. Ketoconazole-D3 can be used as an internal standard in assays for therapeutic drug monitoring to ensure accurate dosing and minimize the risk of toxicity.[2]

Metabolic Profiling

Deuterated standards can also be used in studies investigating the metabolic fate of a drug. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the metabolic pathways and the enzymes involved.

Caption: Workflow for the use of Ketoconazole-D3 as an internal standard in bioanalysis.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

Ketoconazole-D3 is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its properties as a stable isotope-labeled internal standard enable the highly accurate and precise quantification of Ketoconazole in biological matrices. A thorough understanding of its chemical properties, synthesis, and applications is essential for its effective use in pharmacokinetic, metabolic, and therapeutic drug monitoring studies. This guide provides a foundational understanding of these aspects to support the scientific community in their research endeavors.

References

-

Veeprho. Ketoconazole-D3 | CAS 1217766-70-5. [Link]

-

Pharmaffiliates. Ketoconazole-d3 | CAS No : 1217766-70-5. [Link]

-

Veeprho. Additional information on CAS 1217766-70-5. [Link]

-

Scribd. Certificate of Analysis for Ketoconazole. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Ketoconazole on Primesep B Column. [Link]

-

Magistraliter Distributio. Certificate of Analysis Ketoconazole. [Link]

-

Scribd. Current Analytical Methods For Determination of Ketoconazole. [Link]

-

The International Pharmacopoeia. Ketoconazole (Ketoconazolum). [Link]

-

PubChem. Ketoconazole. [Link]

-

PubChem. Ketoconazole-D3. [Link]

-

ASM Journals. In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and miconazole in human stratum corneum. [Link]

-

Bulletin of the Korean Chemical Society. Synthesis of Ketoconazole Derivatives. [Link]

-

PubMed. Clinical pharmacokinetics of ketoconazole. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ketoconazole-d3 | CAS 1217766-70-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. latamjpharm.org [latamjpharm.org]

- 7. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Ketoconazole-D3 Labeling Efficiency: A Technical Guide to Synthesis, Validation, and Bioanalysis

Executive Summary

This technical guide addresses the critical parameters for generating and utilizing Ketoconazole-D3 (N-acetyl-d3) as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. While Ketoconazole is a ubiquitous antifungal and CYP3A4 inhibitor, its quantification requires rigorous correction for matrix effects. This guide details the acetylation-based synthesis of the D3 isotopolog, provides the mathematical framework for calculating isotopic enrichment efficiency , and establishes a self-validating LC-MS/MS workflow compliant with FDA M10/2018 guidelines.

Part 1: The Chemistry of Labeling (Synthesis & Mechanism)

The "labeling efficiency" of Ketoconazole-D3 is primarily determined by the synthetic route chosen. The most robust method targets the

Synthetic Route: Selective -Acetylation

The synthesis bypasses total synthesis by utilizing Deacetyl-Ketoconazole (a known metabolite and precursor) as the scaffold.

-

Precursor: Deacetyl-Ketoconazole (

) -

Labeling Reagent: Acetic Anhydride-d6 (

) or Acetyl Chloride-d3 ( -

Reaction Type: Nucleophilic Acyl Substitution

Protocol 1: High-Efficiency Labeling Workflow

-

Dissolution: Dissolve 1.0 eq of Deacetyl-Ketoconazole in anhydrous Dichloromethane (DCM).

-

Base Addition: Add 1.2 eq of Triethylamine (TEA) to scavenge generated acid.

-

Labeling: Dropwise addition of 1.1 eq Acetic Anhydride-d6 at 0°C.

-

Quench: After 2 hours, quench with water to hydrolyze excess anhydride.

-

Purification: Extract with Ethyl Acetate; recrystallize from Ethanol/Water.

Why this route? Direct acetylation yields >95% chemical purity and minimizes "scrambling" (D/H exchange) that occurs in acid-catalyzed exchange reactions.

Synthesis Pathway Diagram

The following diagram illustrates the transformation from the deacetylated precursor to the stable isotope standard.

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of Ketoconazole-D3 from its deacetylated precursor.

Part 2: Defining & Calculating Labeling Efficiency

In stable isotope labeling, "efficiency" is synonymous with Isotopic Enrichment (IE) . It is not enough to have the product; one must quantify the absence of the unlabeled (

The Mathematics of Enrichment

The labeling efficiency is calculated using the relative abundance of the isotopologs observed in High-Resolution Mass Spectrometry (HRMS).

Formula for Isotopic Enrichment (%):

Where

Acceptance Criteria

For a valid Internal Standard (IS) in regulated bioanalysis:

-

Contribution: Must be

-

Target Enrichment:

atom % D.

Table 1: Theoretical Mass Shift Analysis

| Isotopolog | Composition | Mass Shift ( | Source of Impurity |

| Ketoconazole ( | 0 Da | Incomplete reaction / H-reagent contamination | |

| Ketoconazole ( | +1.006 Da | Proton exchange during workup | |

| Ketoconazole ( | +2.012 Da | Proton exchange during workup | |

| Ketoconazole ( | +3.018 Da | Target Product |

Part 3: Bioanalytical Validation (LC-MS/MS)

The utility of Ketoconazole-D3 is defined by its behavior in the mass spectrometer. The D3 label on the acetyl group presents specific challenges regarding fragmentation.

MRM Transition Strategy

Ketoconazole fragments via the loss of the acetyl group or cleavage of the dioxolane ring.

-

Analyte (

) Transition: -

IS (

) Transition:-

Option A (Loss of Acetyl):

. RISK: The product ion (489) is identical to the analyte's product ion. This requires high baseline resolution. -

Option B (Stable Fragment):

. RECOMMENDED. This transition retains the acetyl-d3 moiety in the fragment, ensuring a unique mass for both parent and daughter ions.

-

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen, often resulting in a retention time shift . Ketoconazole-D3 typically elutes 0.05–0.1 minutes earlier than the unlabeled drug on C18 columns.

-

Mitigation: Use a high-resolution column (e.g., BEH C18, 1.7 µm) and ensure the integration window captures both peaks if they partially separate.

Validation Workflow (Self-Validating Protocol)

This workflow ensures the IS performs its function without introducing bias.

Figure 2: Decision tree for validating Ketoconazole-D3 interference according to FDA/EMA guidelines.

Stability & Exchange Risks

The acetyl-D3 label is generally stable. However, exposure to strong acids or bases can catalyze H/D exchange at the alpha-carbon (the

-

Precaution: Avoid using pH > 9.0 or pH < 2.0 during sample extraction (Liquid-Liquid Extraction).

-

Storage: Store stock solutions in methanol at -20°C. Avoid protic solvents (water/methanol) for long-term storage at room temperature.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Chen, Y. L., et al. (2002).[2] "Determination of Ketoconazole in Human Plasma by LC-MS/MS." Journal of Chromatography B. (Referenced via PubMed). Retrieved from [Link]

-

Fitch, W. L., et al. (2009).[3] "Revisiting the metabolism of ketoconazole using accurate mass." Drug Metabolism Letters. Retrieved from [Link]

Sources

The Precision Threshold: Isotopic Purity Specifications for Ketoconazole-D3 in Regulated Bioanalysis

Topic: Isotopic Purity Specifications for Ketoconazole-D3 Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Specialists[1]

Executive Summary

In the quantitative analysis of Ketoconazole via LC-MS/MS, the internal standard (IS)—Ketoconazole-D3—is not merely a reference; it is the linchpin of assay accuracy. While chemical purity (>98%) is a standard requirement, isotopic purity and the specific position of the deuterium label define the dynamic range and lower limit of quantification (LLOQ) of the assay.

This guide addresses a critical, often overlooked physical limitation in Ketoconazole bioanalysis: the Chlorine Isotope Cluster Effect . Because native Ketoconazole contains two chlorine atoms, its natural isotope distribution creates significant signal overlap with the D3 internal standard. This document outlines the specifications and validation protocols required to mitigate this interference and ensure FDA/EMA compliance.

The Physics of Interference: The "Chlorine Conundrum"

To set specifications, one must first understand the unique mass spectral behavior of Ketoconazole (

The Isotope Cluster

Unlike compounds containing only C, H, N, and O, Ketoconazole possesses two chlorine atoms. Chlorine has two stable isotopes:

-

M+0 (Monoisotopic): Contains two

.[1] (Relative Abundance: 100%) -

M+2: Contains one

and one -

M+4: Contains two

.[1] (Relative Abundance: ~10%)[1][2]

The D3 Overlap

Ketoconazole-D3 (typically acetyl-

-

Target IS Mass: M+3 (relative to D0 Monoisotopic).[1]

The Problem: The native drug (D0) generates a signal at M+3 due to the naturally occurring

-

The M+2 peak is massive (64% of base).

-

The probability of a

atom in a -

Therefore, Native Ketoconazole contributes a real signal to the Ketoconazole-D3 MRM channel. [1]

This "Reverse Contribution" (Analyte interfering with IS) causes the IS response to appear artificially high in samples with high drug concentrations, leading to non-linear calibration curves (quadratic fit requirements).[1]

Structural & Purity Specifications

To minimize the "Forward Contribution" (IS interfering with Analyte) and ensure metabolic stability, the following specifications are recommended for procurement.

Chemical Structure[1][3]

-

Preferred Labeling: Ketoconazole-acetyl-

-

Rationale: The acetyl group is synthetically accessible. While N-deacetylation is a metabolic route (CYP3A4), in ex vivo plasma analysis, the acetyl group is stable if samples are processed correctly.[1]

-

Alternative: Piperazine ring labeling (more metabolically robust but harder to synthesize).[1]

Purity Specification Table

| Parameter | Standard Grade | High-Sensitivity Grade (Recommended) | Impact on Bioanalysis |

| Chemical Purity | > 98% | > 99% | Ensures accurate weighing and stock preparation.[1] |

| Isotopic Enrichment | > 99% | > 99.5% | Reduces unlabeled (D0) impurity in the IS. |

| D0 Contribution | < 0.5% | < 0.1% | CRITICAL. Limits "Forward Contribution" (IS -> Analyte). High D0 in IS ruins LLOQ accuracy. |

| Protodeuterium Loss | N/A | < 5% Scrambling | Ensures the label stays on the molecule during ionization. |

Validation Protocol: The "Blank Challenge"

Do not rely solely on the Certificate of Analysis (CoA). You must experimentally determine if the IS purity supports your specific LLOQ requirements.

The Protocol

This procedure validates whether the IS (and its impurities) will interfere with the analyte at the LLOQ, and conversely, if high analyte concentrations will suppress or interfere with the IS.

Reagents:

-

Zero Blank: Extracted blank matrix (no Analyte, no IS).

-

IS Blank: Extracted blank matrix + IS (at working concentration).

-

ULOQ Sample: Extracted matrix + Analyte at Upper Limit of Quantification (no IS).

Steps:

-

Inject Zero Blank: Confirm baseline is clean.

-

Inject IS Blank (n=6): Monitor the Analyte MRM transition.

-

Requirement: The area in the analyte channel must be < 20% of the LLOQ peak area (FDA M10 Guideline).

-

Root Cause if Fail: The IS contains too much D0 (Isotopic Purity < 99.9%).

-

-

Inject ULOQ Sample (n=6): Monitor the IS MRM transition.

-

Requirement: The area in the IS channel must be < 5% of the average IS response.[5]

-

Root Cause if Fail: The "Chlorine Cluster" effect (Physics limitation).

-

Decision Logic

Troubleshooting & Optimization

If you encounter failure in the validation steps above, apply these field-proven corrections:

Handling "Forward" Interference (IS -> Analyte)

If the IS contributes >20% to the LLOQ signal:

-

Dilute the IS: Reducing the IS concentration reduces the absolute amount of D0 impurity injected. This often clears the interference, provided the IS signal remains sufficient for precision statistics.

-

Chromatographic Separation: Exploit the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than native compounds on C18 columns.[1] If you can partially resolve the D0 impurity (within the IS) from the Analyte peak, you can integrate around it. Note: This is risky as it implies the IS and Analyte are not perfectly co-eluting, which negates some matrix effect compensation.

Handling "Reverse" Interference (Analyte -> IS)

If the ULOQ analyte signal bleeds into the IS channel (due to the Chlorine Cluster):

-

Truncate the Calibration Range: Lower the ULOQ. By reducing the maximum analyte concentration, you reduce the magnitude of the

-isotope contribution to the IS channel. -

Switch Transitions: Investigate if a specific fragment ion (MS2) loses the chlorine atoms. If the transition

does not contain Cl, the isotope pattern simplifies, potentially removing the overlap.

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][6] Bioanalytical Method Validation Guidance for Industry. [Link][1][7]

-

European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76973198, Ketoconazole-D3. [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

- 3. Ketoconazole-d3 | CAS 1217766-70-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Ketoconazole-D3 | C26H28Cl2N4O4 | CID 76973198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. hhs.gov [hhs.gov]

Technical Guide: Ketoconazole-D3 Structure & Analysis

[1]

Executive Summary

Ketoconazole-D3 (Acetyl-d3) is the stable isotope-labeled analog of the antifungal agent Ketoconazole.[1][2] It serves as the industry-standard Internal Standard (IS) for the quantification of Ketoconazole in biological matrices (plasma, urine) via LC-MS/MS.[1]

Its utility relies on the precise substitution of three deuterium atoms (

Part 1: Structural Characterization[1][3]

Chemical Anatomy

The defining feature of Ketoconazole-D3 is the isotopic labeling of the

-

Chemical Name: cis-1-Acetyl-d3-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine.[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: 534.45 g/mol (vs. 531.43 g/mol for unlabeled).[1]

Deuterium Positioning Logic

The choice of the acetyl group for labeling is not arbitrary.[1] It is governed by metabolic and chemical stability :

-

Non-Exchangeable Positions: The methyl protons on the acetyl group (

) are not acidic.[1] Unlike hydroxyl ( -

Synthetic Accessibility: The acetylation of the piperazine ring is a late-stage synthetic step, allowing for cost-effective introduction of the label using acetic anhydride-d6 or acetyl chloride-d3.[1]

Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the deuterated acetyl moiety relative to the bioactive core.[1]

Figure 1: Structural connectivity of Ketoconazole-D3.[1][3] The red node indicates the site of deuterium labeling.[1]

Part 2: Analytical Confirmation

Validating the identity and purity of Ketoconazole-D3 requires orthogonal analytical techniques: NMR for isotopic position and MS for isotopic purity.[1]

NMR Spectroscopy ( H)

Proton NMR provides the most direct confirmation of deuterium incorporation.[1]

-

Unlabeled Ketoconazole: Displays a sharp singlet corresponding to the acetyl methyl protons (

) at approximately -

Ketoconazole-D3: This singlet at 2.07 ppm disappears completely.[1] The absence of this signal, while all other aromatic and aliphatic signals remain (piperazine protons at 3.0-3.8 ppm, aromatic protons at 6.8-7.6 ppm), confirms the label is exclusively on the acetyl group.[1]

Mass Spectrometry (LC-MS/MS)

In Mass Spectrometry, the D3 analog is identified by a mass shift of +3 Da in the precursor ion.[1]

Fragmentation Pathway (MRM)

The primary fragmentation pathway for Ketoconazole involves the loss of the acetyl group (often as a ketene moiety).[1] This creates a unique scenario for the Internal Standard transition.

-

Analyte (Ketoconazole):

-

Precursor: m/z 531.2

-

Product: m/z 489.3 (Loss of 42 Da:

)[1]

-

-

Internal Standard (Ketoconazole-D3):

-

Precursor: m/z 534.2

-

Product: m/z 489.3 (Loss of 45 Da:

)[1]

-

Critical Note on Specificity: Because the deuterium label is located on the group that is lost during fragmentation, the product ion (m/z 489) is identical for both the analyte and the IS. Specificity is achieved entirely through the resolution of the Precursor Ions (Q1) .[1] The mass spectrometer must effectively resolve m/z 531 from m/z 534 to prevent cross-talk.

Figure 2: MS/MS Fragmentation logic showing the convergence of D0 and D3 precursors to a common product ion.

Part 3: Bioanalytical Application Protocol

Isotopic Purity Calculation

Before using Ketoconazole-D3 as an IS, you must quantify the presence of unlabeled (D0) species, as these will directly interfere with the analyte signal.[1]

Protocol:

-

Inject a neat solution of Ketoconazole-D3 (1 µg/mL).[1]

-

Monitor MRM transitions for D3 (534→489) and D0 (531→489).

-

Acceptance Criteria: The response of the D0 transition in the neat IS solution should be < 0.5% of the response of the D3 transition.

LC-MS/MS Method Parameters

The following parameters are recommended for a robust assay in human plasma.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Standard reverse-phase retention.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+.[1] |

| Mobile Phase B | Acetonitrile | Strong organic eluent.[1] |

| Flow Rate | 0.4 - 0.6 mL/min | High throughput compatible.[1] |

| IS Concentration | 50 - 100 ng/mL | High enough to minimize statistical noise, low enough to avoid ion suppression.[1] |

| Dwell Time | 50 - 100 ms | Ensure sufficient points across the peak.[1] |

Troubleshooting "Cross-Talk"

If you observe a signal in the Analyte channel (531) when injecting only the IS (534):

-

Check Isotopic Purity: The IS may contain actual D0 impurity.[1]

-

Check Mass Resolution: If the quadrupole resolution is too wide (e.g., >0.7 Da), the 534 isotope envelope might bleed into 531 (unlikely given the +3 shift, but possible with D1/D2 impurities).[1]

-

Solution: Use a highly deuterated standard (D3 > 99%) and ensure unit resolution on Q1.

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 76973198, Ketoconazole-D3.[1][3] Retrieved from [Link][1]

-

Chen, Y. L., et al. (2002).[1][4] Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (Reference for chemical shift analysis). Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Ketoconazole-D3 | C26H28Cl2N4O4 | CID 76973198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

Metabolic Stability of Ketoconazole-D3 in Human Liver Microsomes

Executive Summary

This technical guide provides a rigorous framework for assessing the metabolic stability of Ketoconazole-D3 in Human Liver Microsomes (HLM). While Ketoconazole is the gold-standard inhibitor for CYP3A4, its deuterated analog (Ketoconazole-D3) serves a dual purpose in modern drug development: as a stable Internal Standard (IS) for bioanalysis and as a probe to investigate Deuterium Isotope Effects (DIE) on metabolic clearance (

This document deviates from standard "recipe-style" protocols by focusing on causality —explaining why specific parameters are chosen—and establishing a self-validating experimental design compliant with FDA and ICH M12 guidelines.

Part 1: Mechanistic Foundation

The Substrate: Ketoconazole-D3

Ketoconazole is an imidazole antifungal that undergoes extensive hepatic metabolism, primarily driven by CYP3A4 . The primary metabolic pathways involve:

-

Oxidation of the imidazole ring.[1]

-

Oxidation of the piperazine ring.

-

N-deacetylation .

Ketoconazole-D3 typically incorporates three deuterium atoms on the N-acetyl group.

-

Chemical Formula:

-

Molecular Weight: ~534.45 g/mol (vs. 531.43 for non-deuterated).

The Deuterium Isotope Effect (DIE)

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium. If the cleavage of the C-H bond at the site of deuteration is the rate-limiting step (RLS) in the metabolic cascade, the deuterated analog will exhibit a significantly longer half-life (

-

Primary DIE:

. Occurs if C-H cleavage is the RLS. -

Secondary/Inverse DIE:

. Occurs if the substitution is remote from the reaction center or if C-H cleavage is not rate-limiting (e.g., product release is RLS).

Understanding this distinction is vital. If Ketoconazole-D3 is used as an Internal Standard, we assume negligible DIE so that it tracks the analyte perfectly. If used for DMPK optimization, we aim for a high DIE to improve stability.

Pathway Visualization

The following diagram illustrates the metabolic fate of Ketoconazole and the logic flow for stability assessment.

Figure 1: Metabolic pathway logic for Ketoconazole-D3, highlighting the potential loss of the deuterium label during N-deacetylation.

Part 2: Experimental Design & Validation

To ensure Trustworthiness , the assay must be self-validating. We do not simply "run samples"; we run a system check.

The "Self-Validating" System

A valid run must meet three criteria:

-

Linearity: The depletion of the substrate must follow pseudo-first-order kinetics (

on ln-linear plot). -

Activity Check: The Positive Control must fall within 2-fold of historical intrinsic clearance values.

-

Background Check: The Negative Control (No NADPH) must show < 10% loss over 60 minutes.

Control Strategy

| Control Type | Compound | Purpose | Acceptance Criteria |

| Test Article | Ketoconazole-D3 | Analyte of Interest | N/A |

| Positive Control | Midazolam | Validates CYP3A4 activity | |

| Negative Control | Ketoconazole-D3 (w/o NADPH) | Checks chemical instability/non-specific binding | > 90% Remaining at T=60 |

| Matrix Blank | HLM + Buffer | Checks for MS interferences | No peak at m/z 534 |

Part 3: Detailed Protocol

Materials & Reagents[2][3]

-

Pooled Human Liver Microsomes (HLM): 20 mg/mL stock (XenoTech or Corning). Rationale: Pooled (n>50 donors) to average out polymorphism (e.g., CYP3A41 vs 22).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: 10 mM NADPH (freshly prepared) or Regenerating System (G6P + G6PDH + NADP+).

-

Quench Solution: 100% Acetonitrile (ACN) containing 100 nM Labetalol (Internal Standard for the analysis).

Step-by-Step Workflow

Step 1: Preparation of Master Mix (2X) Prepare a solution containing microsomes in buffer.

-

Target Protein Conc: 0.5 mg/mL (final in incubation).

-

Why 0.5 mg/mL? High enough to detect turnover, low enough to minimize non-specific protein binding (NSB), which can mask clearance.

Step 2: Substrate Spiking Spike Ketoconazole-D3 into the Master Mix.

-

Target Substrate Conc: 1 µM .

-

Why 1 µM? To ensure

. Ketoconazole -

Pre-Incubation: Equilibrate at 37°C for 5 minutes.

Step 3: Initiation Add NADPH (or Buffer for Negative Control) to initiate the reaction.

-

Ratio: 1 part Master Mix : 1 part NADPH (or Buffer).

Step 4: Sampling (Kinetic Time Points)

At

-

Remove 50 µL of reaction mixture.

-

Immediately dispense into 150 µL of Quench Solution (ACN + IS).

-

Vortex vigorously (1000 rpm, 1 min) to denature proteins and stop metabolism.

Step 5: Processing

-

Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Transfer supernatant to HPLC vials.

-

Dilute 1:1 with water (to match initial LC mobile phase and prevent peak fronting).

Workflow Diagram

Figure 2: Experimental workflow ensuring parallel processing of metabolic and negative control arms.

Part 4: Bioanalytical Methodology (LC-MS/MS)

Accurate quantification is critical. Since Ketoconazole-D3 is the analyte, we must use a different internal standard (e.g., Labetalol or Diclofenac) for the LC-MS assay.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (

). -

Source Temperature: 500°C.

-

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Note |

| Ketoconazole (Ref) | 531.2 | 489.3 | Loss of Acetyl group (42 Da) |

| Ketoconazole-D3 | 534.2 | 489.3 | Critical: If D3 is on the Acetyl group, the fragment loses the label, resulting in the same product ion as the parent. |

| Ketoconazole-D3 (Alt) | 534.2 | 82.0 | Imidazole ring fragment (Retains label if ring is labeled) |

Technical Insight: If your D3 label is on the acetyl group (common), the transition

Chromatography[4]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 2.5 minutes.

Part 5: Data Analysis & Interpretation[5]

Calculation of In Vitro Half-Life ( )

Plot the natural logarithm (

Calculation of Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug, normalized to the protein content.

Simplification for standard protocol:

If Protein Conc = 0.5 mg/mL:

Data Interpretation Matrix

| Observation | Conclusion | Action |

| High Clearance ( | Rapid metabolism. | Consider D3 label position; is it at the metabolic soft spot? |

| Low Clearance ( | High stability. | Ideal for use as an IS; less ideal if studying metabolism. |

| Neg Control Loss (> 20%) | Chemical instability. | Check hydrolysis of the acetyl group in buffer. |

| Non-Linear Plot | Saturation or Inhibition. | Repeat with lower substrate concentration (e.g., 0.5 µM). |

Part 6: Troubleshooting & Optimization

-

Non-Specific Binding (NSB): Ketoconazole is lipophilic (LogP ~4.3). If

is lower than expected, the drug may be bound to the microsomes and unavailable for metabolism.-

Solution: Check recovery by comparing T=0 samples to a solvent standard.

-

-

Metabolic Switching: If Ketoconazole-D3 shows significantly higher stability than non-deuterated Ketoconazole, you have observed a Deuterium Isotope Effect . This confirms that the C-H bond replaced by C-D was involved in the rate-limiting step.

-

Carryover: Ketoconazole is "sticky" on LC columns. Ensure a high-organic needle wash is used between injections.

References

-

U.S. Food and Drug Administration (FDA). (2020).[2] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

-

Fitch, W. L., et al. (2009). Revisiting the Metabolism of Ketoconazole Using Accurate Mass LC/MSn and Deuterium Labeling. Drug Metabolism and Disposition.[2][3][4][5] [Link]

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate Methods. [Link]

-

International Council for Harmonisation (ICH). (2024). M12 Drug Interaction Studies. [Link]

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. bioivt.com [bioivt.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. criver.com [criver.com]

- 5. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust and Accurate Bioanalysis of Ketoconazole using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of the antifungal agent ketoconazole in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ketoconazole-D3, a stable isotope-labeled internal standard, to ensure the highest levels of accuracy and precision, effectively compensating for matrix effects and variability during sample processing. We will delve into the underlying principles of internal standardization, provide step-by-step methodologies for sample preparation via protein precipitation, and outline optimized LC-MS/MS parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research applications.

Introduction: The Imperative for a Reliable Internal Standard in LC-MS/MS Bioanalysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy and reliability of LC-MS/MS data are profoundly influenced by several factors, including sample preparation efficiency, chromatographic performance, and ionization efficiency in the mass spectrometer source. A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[1][2][3]

To mitigate these variables, the use of an appropriate internal standard (IS) is not just recommended but is a fundamental requirement according to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] An ideal internal standard should mimic the physicochemical and mass spectrometric behavior of the analyte as closely as possible.[6] For this reason, a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog, is considered the "gold standard".[7][8][9]

Ketoconazole-D3 is the deuterium-labeled analog of ketoconazole, an azole antifungal agent widely used in treating fungal infections.[10][11] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties.[12][13] This ensures that Ketoconazole-D3 co-elutes with the unlabeled ketoconazole and experiences nearly identical effects during extraction, chromatography, and ionization, thereby providing a reliable basis for accurate quantification.[7][8][14]

This application note will provide a comprehensive framework for developing and validating a bioanalytical method for ketoconazole using Ketoconazole-D3 as the internal standard.

Physicochemical Properties of Ketoconazole and Ketoconazole-D3

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | Ketoconazole | Ketoconazole-D3 | Rationale for Bioanalysis |

| Chemical Formula | C₂₆H₂₈Cl₂N₄O₄ | C₂₆H₂₅D₃Cl₂N₄O₄[10] | The mass difference of 3 Da allows for distinct detection in the mass spectrometer while maintaining similar chemical behavior. |

| Molecular Weight | 531.43 g/mol [11] | 534.5 g/mol [10] | The slight increase in mass for the internal standard is key for MS/MS differentiation. |

| Solubility | Practically insoluble in water; soluble in methanol.[11][15] | Slightly soluble in methanol and chloroform.[10] | Solubility in organic solvents is critical for efficient extraction from aqueous biological matrices. |

| BCS Class | Class II[11][16] | Not Applicable | High permeability and low solubility influence the choice of sample preparation techniques. |

| pKa | 3.25 / 6.22[11] | ~3.25 / 6.22 | The basic nature of the imidazole and piperazine rings allows for efficient ionization in positive electrospray mode. |

Experimental Protocols

Materials and Reagents

-

Standards: Ketoconazole (analytical standard), Ketoconazole-D3 (internal standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Reagents: Deionized water

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ketoconazole and Ketoconazole-D3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Ketoconazole stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Ketoconazole-D3 stock solution with the same diluent to the desired concentration.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[17][18][19]

Caption: Protein Precipitation Workflow for Plasma Samples.

Detailed Protocol:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the Ketoconazole-D3 internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.[17]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Causality: Acetonitrile is used as the precipitating agent because it is a water-miscible organic solvent that effectively denatures and precipitates plasma proteins.[17] The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.[17] Adding the internal standard before precipitation is crucial to account for any analyte loss during the extraction process.

Alternative Sample Preparation Techniques

While protein precipitation is simple and fast, other techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner extracts and may be necessary to achieve lower limits of quantification.[6][20][21]

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) after adjusting the pH to ensure the analyte is in a neutral form.[22][23]

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of organic solvent, providing a clean and concentrated sample.[21][24][25]

LC-MS/MS Method Development

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[26][27] | Reversed-phase chromatography provides good retention and separation for moderately hydrophobic molecules like ketoconazole. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with good elution strength for ketoconazole. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. | A gradient elution allows for efficient separation from early-eluting matrix components and ensures a sharp peak shape. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

Tandem Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in ketoconazole's structure are readily protonated, making positive ESI the preferred ionization mode. |

| Multiple Reaction Monitoring (MRM) Transitions | See table below | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Collision Energy (CE) & other voltages | Optimize experimentally | These parameters should be tuned for the specific instrument to maximize the signal intensity of the product ions. |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ketoconazole | 531.2 | 489.3[22][28] |

| Ketoconazole-D3 | 534.2 | 492.3 |

Causality: The precursor ion for both ketoconazole and its D3 analog corresponds to the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) in the mass spectrometer's collision cell. The observed fragmentation pattern is consistent and specific to the ketoconazole structure, ensuring highly selective detection.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[4][29][30] The validation should be performed in accordance with regulatory guidelines from the FDA and/or EMA.[31][32][33]

Caption: Core Parameters for Bioanalytical Method Validation.

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[33] These should be assessed at multiple concentration levels (LLOQ, low, medium, and high QC).

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with appropriate weighting is typically used.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[34]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.[2] This is assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution. The use of Ketoconazole-D3 is critical for compensating for matrix effects.[6]

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion

The use of Ketoconazole-D3 as an internal standard is paramount for the development of a robust, accurate, and precise LC-MS/MS method for the quantification of ketoconazole in biological matrices. Its close physicochemical similarity to the unlabeled analyte ensures reliable compensation for variations in sample preparation and instrument response, thereby meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. The protein precipitation protocol detailed herein offers a simple and high-throughput approach for sample preparation, while the provided LC-MS/MS parameters serve as a solid foundation for method optimization. This comprehensive guide equips researchers with the necessary framework to implement a high-quality bioanalytical assay for ketoconazole, supporting a wide range of drug development and clinical research activities.

References

-

A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS - Farmacia Journal. [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

-

European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - ResearchGate. [Link]

-

Ketoconazole (Ketoconazolum) - The International Pharmacopoeia. [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. [Link]

-

Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview | LCGC International. [Link]

-

matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Determination of Ketoconazole in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. [Link]

-

(PDF) Determination of ketoconazole in human plasma by high-performance liquid chromatography - tandem mass spectrometry - ResearchGate. [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [Link]

-

Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem - NIH. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC - NIH. [Link]

-

A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed. [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. [Link]

-

What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]

-

Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - Frontiers. [Link]

-

Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis | Agilent. [Link]

-

Bioanalytical Method Validation - FDA. [Link]

-

Protein Precipitation Method | Phenomenex. [Link]

-

Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain - ResearchGate. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. [Link]

-

Sample Preparation for Protein Quantification by LC MS/MS. [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? - ResearchGate. [Link]

-

bioanalytical method validation and study sample analysis m10 - ICH. [Link]

-

Salting-out assisted liquid–liquid extraction for bioanalysis | Request PDF - ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

-

Sample Preparation Basics SOP - University of Massachusetts Chan Medical School. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. [Link]

-

Sample preparation in a bioanalytical workflow – part 1 - YouTube. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

-

FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nebiolab.com [nebiolab.com]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Ketoconazole | 65277-42-1 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. cdn.who.int [cdn.who.int]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. agilent.com [agilent.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]

- 29. youtube.com [youtube.com]

- 30. database.ich.org [database.ich.org]

- 31. researchgate.net [researchgate.net]

- 32. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 33. ema.europa.eu [ema.europa.eu]

- 34. downloads.regulations.gov [downloads.regulations.gov]

Application Note: High-Sensitivity Quantitation of Ketoconazole in Human Plasma via LC-MS/MS using Deuterated Internal Standard (Ketoconazole-D3)

Executive Summary & Scientific Rationale

Ketoconazole is a potent imidazole antifungal and a prototypical strong inhibitor of CYP3A4 . In drug development, it serves as the "gold standard" perpetrator in Drug-Drug Interaction (DDI) studies. Accurate quantification of Ketoconazole in plasma is critical not just for Therapeutic Drug Monitoring (TDM) but for validating CYP3A4 inhibition models in clinical pharmacology.

This protocol details a robust, high-throughput LC-MS/MS methodology.[1][2][3] Unlike generic protocols, this guide emphasizes the use of Ketoconazole-D3 as a stable isotope-labeled internal standard (SIL-IS). The physicochemical identity between the analyte and the SIL-IS ensures that variability arising from matrix suppression, extraction efficiency, and ionization inconsistencies is normalized in real-time.

Experimental Workflow Logic

The following diagram illustrates the critical path from sample collection to data integrity verification.

Figure 1: End-to-end bioanalytical workflow designed for high-throughput analysis while maintaining regulatory compliance.

Materials and Reagents

To ensure assay reproducibility, use LC-MS grade reagents.

-

Analyte: Ketoconazole Reference Standard (>99% purity).

-

Internal Standard: Ketoconazole-D3 (deuterated).

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS Grade).

-

Additives: Formic Acid (FA) or Ammonium Formate.

Sample Preparation Protocol

We utilize Protein Precipitation (PPT) for its balance of speed and recovery. For assays requiring lower limits of quantification (LLOQ < 1 ng/mL), Liquid-Liquid Extraction (LLE) with MTBE is a viable alternative, but PPT is sufficient for most clinical applications.

Step-by-Step Procedure:

-

Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL microcentrifuge tubes.

-

IS Addition: Add 10 µL of Ketoconazole-D3 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Scientific Note: The acid helps disrupt protein binding, releasing Ketoconazole (99% protein-bound) into the supernatant.

-

-

Agitation: Vortex vigorously for 1 minute (or shake at 1000 rpm).

-

Clarification: Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean plate.

-

Dilution: Dilute with 100 µL of Water/0.1% Formic Acid (1:1 ratio) to match the initial mobile phase conditions.

-

Critical Checkpoint: Injecting pure organic solvent can cause peak fronting. Diluting with water focuses the analyte on the column head.

-

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Waters Acquity or Shimadzu Nexera).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Table 1: Gradient Profile

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Conditions |

| 0.50 | 10 | Hold (Desalting) |

| 2.50 | 90 | Elution Ramp |

| 3.00 | 90 | Wash |

| 3.10 | 10 | Re-equilibration |

| 4.00 | 10 | End of Run |

Mass Spectrometry Conditions

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4][5]

-

Detection: Multiple Reaction Monitoring (MRM).[4]

-

Source Temp: 500°C (Dependent on instrument).

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| Ketoconazole | 531.2 | 82.1 | 40 | 35 | Quantifier |

| Ketoconazole | 531.2 | 489.2 | 40 | 28 | Qualifier |

| Ketoconazole-D3 | 534.4 | 82.1 | 40 | 35 | IS Quantifier |[2]

Note: The product ion m/z 82.1 corresponds to the cleavage of the piperazine/imidazole ring. Verify the D3 label position; if the label is on the acetyl group, the 82 fragment remains unchanged, making it a stable transition.

Method Validation Strategy (FDA/EMA Compliance)

To ensure the data stands up to regulatory scrutiny, the method must be validated according to FDA (2018) and EMA (2011) Bioanalytical Method Validation guidelines.

A. Linearity & Range

-

Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

-

Curve: Weighted linear regression (

). -

Acceptance:

.[2] Back-calculated standards must be within ±15% (±20% at LLOQ).

B. Accuracy & Precision

Analyze Quality Control (QC) samples in quintuplicate (n=5) over three separate runs.

Table 3: Recommended QC Levels

| QC Level | Concentration (ng/mL) | Acceptance Criteria |

|---|---|---|

| LLOQ | 5.0 | ±20% CV/Bias |

| Low QC | 15.0 (3x LLOQ) | ±15% CV/Bias |

| Mid QC | 250.0 | ±15% CV/Bias |

| High QC | 4000.0 (80% ULOQ) | ±15% CV/Bias |

C. Matrix Effect & Recovery

The use of Ketoconazole-D3 is specifically designed to negate matrix effects. However, you must quantify the Matrix Factor (MF) .

-

IS-Normalized MF: Calculate the ratio of Analyte MF to IS MF. This value should be close to 1.0, indicating the D3 isotope perfectly tracks the analyte's suppression/enhancement.

Expert Insights & Troubleshooting

The "Sticky" Analyte Problem

Ketoconazole is highly lipophilic (LogP ~4.3). It tends to adsorb to plasticware and injector ports, causing Carryover .

-

Solution: Use a strong needle wash (e.g., ACN:IPA:Water:Acetone 40:40:10:10 + 0.1% FA).

-

Protocol Adjustment: Inject a blank sample after the ULOQ to verify carryover is <20% of the LLOQ signal.

Deuterium Exchange

Ensure your Ketoconazole-D3 label is located on a non-exchangeable position (e.g., the piperazine ring or phenyl ring), not on acidic protons (hydroxyl/amine) which can exchange with solvent protons, leading to signal loss.

Phospholipid Removal

While PPT is fast, phospholipids can build up on the column.

-

Visual Check: Monitor the transition m/z 184 > 184 (phosphatidylcholine headgroup) during method development. Ensure your Ketoconazole peak (RT ~1.8 min) does not co-elute with the massive phospholipid blob (usually RT 2.5 - 4.0 min).

Figure 2: Mechanism of Matrix Effect Compensation. The IS experiences identical ionization suppression to the analyte, rendering the ratio robust.

References

-

US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[7][8] Guideline on bioanalytical method validation. Retrieved from [Link]

-

Chen, Y. L., et al. (2002).[1] Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 774(1), 67-78.[1] (Foundational method reference).

Sources

- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e-b-f.eu [e-b-f.eu]

- 8. ema.europa.eu [ema.europa.eu]

Application Note: Preparation and Validation of Ketoconazole-D3 Stock Solutions for Pharmacokinetic Bioanalysis

Executive Summary

Ketoconazole is a potent CYP3A4 inhibitor and a widely used antifungal agent. In pharmacokinetic (PK) and drug-drug interaction (DDI) studies, Ketoconazole-D3 (Acetyl-D3) is the gold-standard internal standard (IS).[1] Its physicochemical similarity to the analyte ensures precise correction for matrix effects, extraction recovery, and ionization variability.[2]

However, the reliability of this correction depends entirely on the integrity of the stock solution. This guide details a self-validating protocol for preparing Ketoconazole-D3 stocks, addressing critical challenges such as lipophilic adsorption, isotopic purity verification, and mass spectrometric "cross-talk" due to the labile nature of the acetyl-D3 label.[1]

Physicochemical Profile & Critical Reagents[1]

Before handling, verify the specific isotopologue. The most common commercial form is labeled on the acetyl group.

Table 1: Chemical Identity

| Property | Analyte (Ketoconazole) | Internal Standard (Ketoconazole-D3) |

| CAS Number | 65277-42-1 | 1217766-70-5 |

| Molecular Formula | C26H28Cl2N4O4 | C26H25D3 Cl2N4O4 |

| Molecular Weight | 531.43 g/mol | 534.45 g/mol (+3.02 Da) |

| LogP | ~4.35 (Highly Lipophilic) | ~4.35 |

| pKa | 6.5 (Imidazole), 2.9 (Piperazine) | Same |

| Solubility | DMSO (>20 mg/mL), Methanol (~5 mg/mL) | Same |

Critical Reagents

-

Solvent A (Primary Stock): Methanol (LC-MS Grade).[1] Note: DMSO is acceptable but difficult to remove during evaporation steps.

-

Solvent B (Working Diluent): 50:50 Acetonitrile:Water (v/v).[1] Crucial: Do not use 100% aqueous buffers for intermediate dilutions to prevent precipitation.

-

Vessels: Amber borosilicate glass vials (Silanized preferred). Warning: Avoid polypropylene (PP) tubes for low-concentration working solutions (<100 ng/mL) due to hydrophobic adsorption.[1]

Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Create a stable, accurate master stock. Method: Gravimetric preparation is superior to volumetric for viscous solvents like DMSO, but volumetric is standard for Methanol.

Step-by-Step Workflow

-

Equilibration: Allow the Ketoconazole-D3 reference standard vial to reach room temperature (20–25°C) before opening to prevent water condensation (hygroscopicity).

-

Weighing:

-

Place a clean 10 mL amber volumetric flask on an analytical balance (readability 0.01 mg).

-

Tare the flask.

-

Accurately weigh 1.00 mg ± 0.05 mg of Ketoconazole-D3 powder directly into the flask.

-

Calculation: Correct for purity and salt form if applicable.

[1]

-

-

Dissolution:

-

Add approximately 8 mL of Methanol (LC-MS Grade) .

-

Sonicate for 5 minutes at ambient temperature. Ensure no visible particles remain.

-

Vortex for 30 seconds.

-

-

Volume Make-up: Dilute to volume with Methanol. Stopper and invert 10 times.

-

Aliquot & Storage:

-

Transfer ~200 µL aliquots into amber glass vials with PTFE-lined caps.

-

Store at -20°C (Stable for >2 years) or -80°C .

-

The Self-Validating System: Isotopic Purity & Cross-Talk Check[1]

The Problem: The D3 label is on the acetyl group. The primary MRM transition for Ketoconazole (531.2

Validation Experiment: Perform this check before spiking any validation samples.

-

Prepare Sample A (IS Only): Inject a neat solution of Ketoconazole-D3 at the working concentration (e.g., 500 ng/mL).[1]

-

Prepare Sample B (Analyte Only): Inject a neat solution of Ketoconazole (D0) at the ULOQ concentration.

-

Monitor Channels:

Acceptance Criteria:

-

IS Interference: The area response in Channel 1 (Analyte) for Sample A must be < 20% of the LLOQ response .

-

Analyte Interference: The area response in Channel 2 (IS) for Sample B must be < 5% of the average IS response .

Working Solution & Spiking Workflow

The following diagram illustrates the dilution logic to minimize error propagation and prevent solvent shock when spiking into plasma.

Caption: Dilution scheme ensuring solvent compatibility. The shift to 50% ACN at the Working Step prevents protein precipitation upon addition to plasma.

LC-MS/MS Optimization Parameters

Due to the loss of the label in the primary fragment, Q1 resolution is paramount.

| Parameter | Setting | Technical Rationale |

| Ionization | ESI Positive | Basic nitrogen on imidazole/piperazine protonates easily.[1] |

| Analyte MRM | 531.2 | Loss of Acetyl group (-42 Da).[1] Highest intensity. |

| IS MRM (D3) | 534.2 | Parent mass is +3 Da.[1] Fragment is identical to Analyte. Q1 Resolution must be set to "Unit" or "High" to prevent cross-talk. |

| Alt. IS MRM | 534.2 | If background noise is high in 489 channel, use this piperazine ring fragment (lower intensity). |

| Dwell Time | 50–100 ms | Ensure sufficient points across the peak (>12 points). |

Troubleshooting Guide

Issue: Signal Drift / Variation in IS Response

-

Cause 1: Adsorption. Ketoconazole is sticky.

-

Fix: Ensure Working Solutions contain at least 30% organic solvent. Use silanized glass inserts.

-

-

Cause 2: Deuterium Exchange.

-

Fix: Although Acetyl-D3 is relatively stable, avoid highly acidic diluents (pH < 2) for long-term storage of working solutions.[1]

-

Issue: High Background in Analyte Channel (Blank)

-

Cause: Isotopic Impurity in IS.

-

Fix: Run the "Self-Validating" check (Section 4).[1] If IS contributes >20% to LLOQ, dilute the IS concentration or purchase a higher purity standard (e.g., >99.5% isotopic purity).

-

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][6] Bioanalytical Method Validation Guidance for Industry. Link

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 76973198, Ketoconazole-D3.[1] Link[1]

- Wang, K., et al. (2012). "A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma." Journal of Chromatography B. (Contextualizing MRM transitions).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Advanced Bioanalytical Protocol: Extraction and Quantitation of Ketoconazole-D3 in Biological Matrices

Executive Summary

This Application Note details the extraction, separation, and mass spectrometric detection of Ketoconazole (KTZ) and its stable isotope-labeled internal standard, Ketoconazole-D3 (KTZ-D3), from complex biological matrices (Plasma, Serum, Microsomes).[1]

While Protein Precipitation (PPT) offers speed, this guide prioritizes Liquid-Liquid Extraction (LLE) as the "Gold Standard" for Ketoconazole bioanalysis. Due to the compound's lipophilicity (LogP ~4.35) and basicity (pKa ~6.5), LLE provides superior sample cleanliness, reduced matrix effects, and lower limits of quantitation (LLOQ) compared to precipitation methods.

Physicochemical Context & Internal Standard Strategy

The Analyte: Ketoconazole

Understanding the molecule is the first step to successful extraction.

-

Basicity: Ketoconazole contains imidazole and piperazine moieties.[2] It acts as a weak base with pKa values of approximately 2.9 and 6.5.[3]

-

Implication: At neutral or acidic pH, KTZ is ionized (protonated) and water-soluble. To extract it into an organic solvent, the matrix pH must be adjusted to > 8.0 to ensure the molecule is neutral.

-

-

Lipophilicity: With a LogP of 4.35, the neutral molecule is highly hydrophobic.

-

Implication: It partitions excellently into non-polar solvents like tert-butyl methyl ether (TBME) or Ethyl Acetate when pH-adjusted.

-

The Internal Standard: Ketoconazole-D3[1][4]

-

Role: KTZ-D3 corrects for variability in extraction recovery, transfer losses, and, most critically, Matrix Effects (ion suppression/enhancement) in the ESI source.

-

Isotope Effect: Deuterium substitution can slightly alter retention time (RT). KTZ-D3 typically co-elutes or elutes slightly earlier than KTZ.

-

Critical Parameter: The integration window must be wide enough to capture both KTZ and KTZ-D3 if a slight shift occurs, preventing "peak chopping."

-

Decision Matrix: Selecting the Extraction Method

Not all studies require the same methodology.[4] Use the following decision tree to select the protocol best suited for your sensitivity and throughput requirements.

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity and throughput needs.

Protocol A: High-Sensitivity Liquid-Liquid Extraction (LLE)

Status: Reference Method Target Matrix: Human/Rat Plasma Est. Recovery: > 85%

Reagents

-

Extraction Solvent: Ethyl Acetate (EtOAc) OR tert-Butyl Methyl Ether (TBME).

-

Note: TBME often extracts fewer plasma phospholipids than EtOAc, reducing matrix effects.

-

-

Buffer: 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (pH 9-10).

-

IS Working Solution: Ketoconazole-D3 at 100 ng/mL in 50:50 Methanol:Water.

Step-by-Step Workflow

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube or 96-well deep-well plate.

-

Spike IS: Add 10 µL of KTZ-D3 Working Solution. Vortex gently (5 sec).

-

Why: Spiking before any other step ensures the IS tracks the analyte through the entire extraction process.

-

-

Alkalinization: Add 50 µL of 0.1 M NaOH (or pH 10 buffer). Vortex (10 sec).

-

Mechanism:[2] This shifts the pH > pKa (6.5), neutralizing the basic nitrogen atoms on Ketoconazole, rendering it lipophilic.

-

-

Extraction: Add 600 µL of Extraction Solvent (TBME or EtOAc).

-

Partitioning: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean plate/tube.

-

Caution: Do not disturb the aqueous pellet or the protein interface.

-

-

Evaporation: Dry the supernatant under a stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (e.g., 30:70 ACN:Water + 0.1% Formic Acid). Vortex well.